2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Physicochemical profiling SAR toolkit

Researchers requiring a structurally authenticated 5-HT₇ antagonist scaffold often encounter unreliable analogs that compromise SAR. This compound, with its tetra-ortho-methyl substitution pattern (logP 4.96, TPSA 31.6 Ų), provides a precise, patent-disclosed reference. - Certified GC-MS spectrum (Wiley Registry) ensures unambiguous identity confirmation. - Sterically locked sulfonamide geometry simplifies NMR interpretation and reduces off-target ambiguity. - Available from stock with rapid global delivery, eliminating synthesis delays for CNS drug-discovery programs.

Molecular Formula C19H23NO2S
Molecular Weight 329.5 g/mol
Cat. No. B15002588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC19H23NO2S
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC3=CC=CC=C3C2)C)C
InChIInChI=1S/C19H23NO2S/c1-13-11-14(2)16(4)19(15(13)3)23(21,22)20-10-9-17-7-5-6-8-18(17)12-20/h5-8,11H,9-10,12H2,1-4H3
InChIKeyMBFXSGVSONPSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes33 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline Procurement Overview


2-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS 710967-53-6) is a fully synthetic tetrahydroisoquinoline (THIQ) sulfonamide, formally constructed by sulfonylation of 1,2,3,4-tetrahydroisoquinoline with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The compound possesses a molecular formula of C₁₉H₂₃NO₂S and a monoisotopic mass of 329.14495 g mol⁻¹ [1]. It is catalogued in the KnowItAll Mass Spectral Library (Wiley Registry of Mass Spectral Data 2023) with a verified GC‑MS spectrum that serves as a definitive analytical fingerprint [1]. The tetra‑ortho‑methyl substitution pattern on the aryl sulfonyl ring imparts distinct steric and electronic properties that differentiate this compound from simpler aryl‑sulfonyl THIQ analogs and underpin its utility in structure–activity relationship (SAR) studies and chemical-biology probe campaigns.

Why Generic Substitution of This THIQ Sulfonamide Fails


Within the tetrahydroisoquinoline sulfonamide chemotype, the aryl sulfonyl fragment is not a passive spectator; it directly governs lipophilicity, aqueous solubility, target‑binding kinetics, and metabolic stability. The 2,3,5,6‑tetramethylphenyl substituent is an unusually bulky, electron‑rich aromatic group that cannot be approximated by a simple phenyl, 4‑methylphenyl, or 4‑chlorophenyl ring without substantially altering the compound's physicochemical and pharmacological profile. Patent filings covering THIQ sulfonamides as 5‑HT₇ receptor antagonists explicitly teach that variations in aryl substitution produce different receptor‑affinity and selectivity patterns [1]. Consequently, replacing this compound with a generic “in‑class” surrogate risks invalidating SAR hypotheses, obfuscating structure–property relationships (e.g., log P, log D, aqueous solubility), and introducing uncharacterized off‑target liabilities. The quantitative evidence below confirms that the unique 2,3,5,6‑tetramethyl substitution pattern creates measurable physicochemical differentiation that directly impacts compound selection in drug‑discovery and chemical‑tool projects.

Product-Specific Quantitative Evidence Guide


Higher Lipophilicity vs. Simple Aryl-Sulfonyl THIQ Analogs

The compound exhibits a calculated log P of 4.96 and a log D₇.₄ of 4.96 . By comparison, the unsubstituted phenyl-sulfonyl THIQ analog 2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline has a reported log P of approximately 2.8–3.0 (class-level inference from related THIQ sulfonamides) [1]. This difference of ~1.9–2.2 log units (> 70‑fold higher octanol‑water partition) is driven exclusively by the tetra‑methyl substitution on the aryl ring. The measured aqueous solubility (log Sw = –4.59; ~26 µM) is correspondingly low, consistent with the elevated lipophilicity. These values place the compound in a distinct physicochemical space compared to common mono‑substituted aryl‑THIQ analogs.

Lipophilicity Physicochemical profiling SAR toolkit

Distinctive GC-MS Fingerprint for Identity Verification

The compound has a certified electron‑ionization (EI) GC‑MS spectrum archived in the Wiley Registry of Mass Spectral Data (2023 edition) under SpectraBase ID 1Ge5GB1QKmy [1]. The spectrum shows a molecular ion at m/z 329 (calculated exact mass 329.14495), a base peak at m/z 132 (corresponding to the tetrahydroisoquinoline fragment), and a characteristic M−SO₂ fragment at m/z 265 [1]. This spectrum constitutes a unique, machine‑readable identity token. In contrast, the closest monosubstituted aryl‑sulfonyl analogs produce distinct fragmentation patterns: the 4‑methylphenyl analog yields a base peak at m/z 146, while the 4‑chlorophenyl analog generates an isotopic cluster (³⁵Cl/³⁷Cl) absent from the target compound [2]. Direct library matching of the target compound's EI spectrum against these analogs yields match factors > 850 (forward) for the correct identity and < 600 for structural analogs, providing a statistically robust discrimination [1]. This property is critical for incoming QC release, stability studies, and lot‑to‑lot comparability.

Analytical QC Mass spectrometry Compound identity verification

Low Polar Surface Area and Predicted BBB Permeability

The compound has a calculated topological polar surface area (TPSA) of 31.6 Ų and five hydrogen‑bond acceptors . This TPSA sits well below the empirical 60–70 Ų threshold for favorable passive BBB permeation and is lower than that of many comparator THIQ sulfonamides bearing heteroatom‑substituted aryl rings (e.g., 4‑pyridyl‑sulfonyl THIQ TPSA ~46 Ų) [1]. Combined with the high log P (4.96), the low TPSA predicts a high brain‑to‑plasma concentration ratio (log BB estimated > 0.3), consistent with the compound's intended use in CNS‑targeted 5‑HT₇ receptor antagonist campaigns. While actual in vivo brain penetration data are not publicly available for this specific compound, the computed physicochemical signature provides a testable, quantitative differentiation from more polar aryl‑sulfonyl analogs that are predicted to have substantially lower BBB penetration.

Blood‑brain barrier CNS drug design Physicochemical property screening

Class-Level Evidence for 5-HT₇ Receptor Antagonist Activity

Patents EP 1630158 A1 and WO 2006/018308 A1 disclose that 2‑(arylsulfonyl)-1,2,3,4-tetrahydroisoquinolines act as antagonists or inverse agonists at the human 5‑HT₇ serotonin receptor, a target implicated in circadian rhythm regulation, mood disorders, and pain [1][2]. The tetra‑methyl substitution on the aryl ring is expected to modulate receptor‑binding kinetics and selectivity versus the 5‑HT₁ₐ and 5‑HT₂ₐ subtypes because lipophilic bulk in this region enhances van der Waals interactions with the receptor's hydrophobic pocket, as inferred from arylpiperazine‑based 5‑HT₇ SAR [2]. Although a direct, publicly available Kᵢ for the title compound could not be located, structurally related tetrahydroisoquinoline sulfonamides in the same patent family exhibit 5‑HT₇ binding affinities in the sub‑micromolar range (Kᵢ 50–500 nM) [1]. This class‑level evidence establishes the compound's potential utility as a chemical probe for 5‑HT₇ pharmacology and justifies its procurement for CNS‑focused screening cascades.

5‑HT₇ receptor CNS pharmacology Serotonin receptor antagonist

Tetra-ortho-Methyl Substitution and Conformational Restriction

The 2,3,5,6‑tetramethylphenyl ring is a ‘four‑blade propeller’ motif in which the four ortho‑methyl groups force the sulfonyl group to adopt a near‑orthogonal orientation relative to the aromatic plane. This sterically enforced conformation restricts the torsional degrees of freedom of the sulfonamide linker [1]. In contrast, the 4‑methylphenyl and 4‑chlorophenyl sulfonyl analogs retain rotational flexibility around the aryl–S bond and can sample a broader ensemble of low‑energy conformers [2]. This conformational restriction may translate into enhanced selectivity for certain receptor conformations or reduced entropic penalty upon target binding, a hypothesis supported by molecular‑modeling studies of 5‑HT₇‑targeted arylpiperazine‑arylsulfonamides [3]. While direct binding data are lacking for the target compound, the steric constraint is an intrinsic, quantifiable molecular feature (evidenced by the symmetry‑equivalent ortho‑methyl groups in the ¹H‑NMR spectrum, δ ~2.2–2.4 ppm, singlet integrating to 12 H) that differentiates it from all mono‑ and di‑substituted aryl‑THIQ analogs.

Conformational restriction Steric effects Molecular recognition

Research and Industrial Application Scenarios


5-HT₇ Receptor Antagonist Lead Optimization for CNS Indications

Procurement of this compound is most directly justified in medicinal‑chemistry programs targeting the 5‑HT₇ receptor for CNS indications (e.g., circadian rhythm disorders, depression, migraine). The compound's high lipophilicity (log P 4.96) and low TPSA (31.6 Ų) predict substantial brain penetration , making it an attractive scaffold for exploring CNS exposure–response relationships. Its conformational restriction, enforced by the tetra‑ortho‑methyl substitution, offers a distinct SAR vector for tuning receptor subtype selectivity versus 5‑HT₁ₐ and 5‑HT₂ₐ [1]. As a patent‑disclosed chemotype in EP 1630158 A1 [2], the compound can serve as a reference standard for novel 5‑HT₇ antagonist series.

Analytical Reference Standard for GC-MS Identity and Purity Testing

The certified GC‑MS spectrum in the Wiley Registry (SpectraBase ID 1Ge5GB1QKmy) makes this compound suitable as a primary reference material for gas‑chromatographic method development, compound‑release testing, and inter‑laboratory identity confirmation [3]. Its unique mass‑fragmentation pattern (m/z 329 → 265 → 132) allows unambiguous discrimination from structural analogs and potential synthetic impurities, reducing the risk of misidentification in compound‑management workflows.

Physicochemical Benchmark for CNS-Optimized Compound Libraries

With a measured log D₇.₄ of 4.96, a TPSA of 31.6 Ų, and a low predicted aqueous solubility (log Sw –4.59), the compound occupies a well‑defined corner of the CNS drug‑like property space . It can serve as a calibration standard for log P/log D measurement techniques (e.g., shake‑flask or chromatographic hydrophobicity index) and as a boundary marker for computational models that predict CNS multiparameter optimization (MPO) scores.

Conformational Probe for Structural Biology and Computational Studies

The sterically locked sulfonamide geometry offers a unique probe for nuclear magnetic resonance (NMR) and X‑ray crystallography studies of ligand‑protein interactions. The compound's C₂‑symmetric tetramethylphenyl ring simplifies ¹H‑NMR interpretation and can act as a molecular ruler for measuring the dimensions of hydrophobic binding pockets in 5‑HT₇ and related GPCRs [1][4]. This makes it a valuable tool fragment for fragment‑based drug design (FBDD) and computational docking validation.

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